molecular formula C17H16N4O2 B2650171 5-methyl-3-oxo-2-phenyl-N-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923690-62-4

5-methyl-3-oxo-2-phenyl-N-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2650171
CAS No.: 923690-62-4
M. Wt: 308.341
InChI Key: GWGVHAKJAVOUEM-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]pyridine family, a heterocyclic scaffold known for its diverse pharmacological applications. The structure features a 5-methyl substituent, a 3-oxo group, a 2-phenyl ring, and a carboxamide moiety at position 7 with an N-allyl (prop-2-en-1-yl) group.

Properties

IUPAC Name

5-methyl-3-oxo-2-phenyl-N-prop-2-enylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-3-9-18-16(22)13-10-20(2)11-14-15(13)19-21(17(14)23)12-7-5-4-6-8-12/h3-8,10-11H,1,9H2,2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGVHAKJAVOUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-oxo-2-phenyl-N-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step reactions. One common method includes the condensation of a substituted pyridine with a hydrazine derivative, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated systems, and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-oxo-2-phenyl-N-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, pressures, and solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines .

Scientific Research Applications

5-methyl-3-oxo-2-phenyl-N-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-3-oxo-2-phenyl-N-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and synthetic data of the target compound with structurally analogous derivatives:

Compound Name Substituents (Position) Molecular Formula Yield (%) Melting Point (°C) Key Features
Target Compound : 5-Methyl-3-oxo-2-phenyl-N-(prop-2-en-1-yl)-... (hypothetical data inferred) 5-Me, N-allyl C₁₉H₁₈N₄O₂* N/A N/A Compact methyl group at C5; allyl carboxamide enhances reactivity
Ethyl 5-(quinolin-3-yl)-3-oxo-2-phenyl-... (7f) 5-quinolin-3-yl, COOEt C₂₄H₁₈N₄O₃ 84 248–251 Bulky quinoline substituent; high crystallinity, lower solubility
Ethyl 5-(prop-1-yl)-3-oxo-2-phenyl-... (6c) 5-propyl, COOEt C₁₈H₁₉N₃O₃ 89 212–214 Linear alkyl chain at C5; moderate lipophilicity
N-(4-Ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-... (923682-25-1) 5-Et, N-(4-ethoxyphenyl) C₂₃H₂₂N₄O₃ N/A N/A Ethyl group increases lipophilicity; ethoxy enhances π-π stacking
N-(2-Methoxyethyl)-5-propyl-3-oxo-2-phenyl-... (923233-41-4) 5-propyl, N-(2-methoxyethyl) C₁₉H₂₂N₄O₃ N/A N/A Methoxyethyl improves solubility; propyl chain boosts membrane permeability

Notes:

  • Carboxamide Modifications : The allyl group in the target compound introduces unsaturation, which may increase reactivity or metabolic susceptibility compared to methoxyethyl or ethoxyphenyl groups .
  • Synthetic Yields : Derivatives with alkylamine reactants (e.g., propylamine in 6c) show yields >85%, suggesting efficient cyclization protocols .

Research Findings and Implications

Biological Activity: The quinolin-3-yl substituent in 7f () is associated with enhanced affinity for aromatic-rich binding pockets, whereas the target compound’s methyl group may favor interactions with hydrophobic but less bulky regions .

Solubility Trends : Methoxyethyl (923233-41-4) and ethoxyphenyl (923682-25-1) groups improve aqueous solubility compared to allyl or alkyl chains, critical for oral bioavailability .

Thermal Stability : Higher melting points in ester derivatives (e.g., 248°C for 7f) correlate with strong crystal lattice forces, while carboxamides (e.g., target compound) may exhibit lower melting points due to flexible side chains .

Biological Activity

The compound 5-methyl-3-oxo-2-phenyl-N-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a member of the pyrazolo[4,3-c]pyridine family, known for its diverse biological activities. This article focuses on its biological activity, particularly its antimicrobial and cytotoxic properties, supported by various case studies and research findings.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

PropertyDescription
Molecular FormulaC₁₅H₁₄N₄O₂
Molecular Weight286.30 g/mol
IUPAC NameThis compound

Biological Activity Overview

Research has demonstrated that this compound exhibits significant biological activities:

Antimicrobial Activity

  • Inhibition of Bacterial Growth : The compound has shown potent inhibitory effects against various bacterial strains. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
    Bacterial StrainMIC (μM)
    Pseudomonas aeruginosa0.21
    Escherichia coli0.21
    Micrococcus luteusNot specified
  • Antifungal Activity : It also exhibited antifungal properties against Candida species and other fungi, indicating a broad spectrum of antimicrobial activity .

Cytotoxicity

The cytotoxic effects of the compound were evaluated using the MTT assay on various cell lines including HaCat and Balb/c 3T3 cells. The results indicated promising cytotoxic activity, suggesting its potential for development as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves several key interactions at the molecular level:

  • Molecular Docking Studies : Computational studies have shown that the compound binds effectively to important bacterial enzymes such as DNA gyrase and MurD. These interactions are facilitated by hydrogen bonds and pi-stacking interactions with critical amino acids in the active sites .
    • Binding Interactions :
      • Hydrogen bonds with SER1084 and ASP437.
      • Pi-stacking with nucleotides DG9 and DT8.
  • Pharmacokinetic Properties : The compound has been assessed for drug-likeness and bioavailability parameters, showing satisfactory profiles that support its potential as a therapeutic agent .

Case Studies

Several studies have highlighted the biological activity of related pyrazolo compounds:

  • Study on Thiazolopyridine Derivatives : A related study evaluated thiazolopyridine derivatives which showed significant antimicrobial activities similar to those observed for the pyrazolo[4,3-c]pyridine compounds .
  • Evaluation of Antifungal Activity : Another research focused on antifungal activities of pyrido[2,3-d]pyrimidine derivatives showed that modifications in structure can lead to enhanced antifungal activities against clinical strains .

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